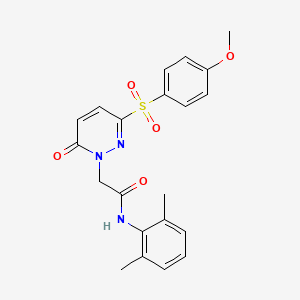

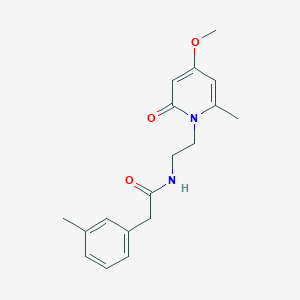

4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial Activity

Tetrazole derivatives, including our compound of interest, are known for their antibacterial properties. They act as nonclassical bioisosteres of carboxylic acids, which allows them to interact effectively with bacterial enzymes and receptors. The planar structure of the tetrazole ring aids in the stabilization of electrostatic repulsion, enhancing receptor-ligand interactions crucial for antibacterial action .

Antifungal Activity

Similar to their antibacterial uses, tetrazole compounds also exhibit antifungal activities. The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its ability to inhibit the growth of various fungi, making it a valuable asset in the development of new antifungal agents .

Analgesic Properties

The compound has been studied for its potential analgesic effects. Derivatives with the tetrazole moiety have shown both central and peripheral analgesic properties, indicating their usefulness in pain management therapies .

Anti-inflammatory Applications

The anti-inflammatory properties of tetrazoles are well-documented. The compound’s ability to modulate inflammatory pathways can be leveraged in the design of new anti-inflammatory drugs, potentially with fewer side effects than traditional medications .

Antitumor Activity

Tetrazole derivatives are being explored for their antitumor activities. Their interaction with cancer cell lines and potential to disrupt tumor growth make them candidates for further research in cancer therapy .

Antihypertensive Effects

The structural similarity of tetrazoles to carboxylic acids allows them to mimic the biological activity of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. This makes them interesting molecules for the development of new antihypertensive drugs .

Material Chemistry Applications

Due to their stability and reactivity, tetrazole derivatives are used in material chemistry, particularly in the synthesis of novel materials with specific electronic or mechanical properties .

Virtual Screening Platforms

Tetrazoles, including our compound, can serve as platforms for virtual screening in drug discovery. Their diverse biological activities and structural versatility make them suitable for computational models to predict new drug candidates .

properties

IUPAC Name |

4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-23-13-7-9-14(10-8-13)24(21,22)16-11-15-17-18-19-20(15)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWOTYRPGYQDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)

![2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B2933674.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)

![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)

![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)